Ethyl 5-hydroxypiperidine-2-carboxylate

Description

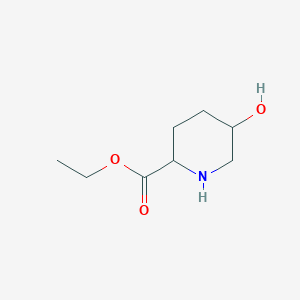

Ethyl 5-hydroxypiperidine-2-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a hydroxyl group at the 5-position and an ethyl ester at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its balanced reactivity and stability. The hydroxyl group enhances solubility in polar solvents, while the ethyl ester contributes to lipophilicity, enabling interactions with biological targets . Stereochemical variations, such as the (2S,5S) configuration in its precursor, (2S,5S)-5-hydroxypiperidine-2-carboxylate, further influence its biochemical behavior, making it a versatile building block for enantioselective syntheses .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 5-hydroxypiperidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3 |

InChI Key |

HAFJGEPGSVVKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypiperidine-2-carboxylate can be achieved through a chemoenzymatic process. One efficient method involves starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. The process includes a novel lipase-catalyzed resolution step to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, which is a valuable precursor .

Industrial Production Methods: The industrial production of this compound involves multiple steps, including lipase-catalyzed resolution and debenzylation/sulfation reactions. The process is optimized to use environmentally friendly solvents and reagents, making it cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of β-lactamase inhibitors, the compound binds reversibly and covalently to β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance .

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperidine Derivatives

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| Ethyl 5-methylpiperidine-2-carboxylate | 5-methyl, 2-ethyl ester | Increased lipophilicity; reduced solubility compared to hydroxyl derivatives | |

| Ethyl 5-amino-6-oxopiperidine-2-carboxylate | 5-amino, 6-oxo, 2-ethyl ester | Enhanced hydrogen-bonding capacity; potential for nucleophilic reactions | |

| Ethyl 6-oxopiperidine-2-carboxylate | 6-oxo, 2-ethyl ester | Reactive ketone group; useful in cyclization reactions | |

| Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | 5-hydroxyl, 2-ethyl ester (specific stereochemistry) | Stereospecific interactions; improved chiral recognition in drug design |

Key Insights :

- The hydroxyl group in this compound enhances solubility in aqueous environments compared to methyl or amino substituents, making it preferable for formulations requiring polar solvents .

- Stereochemistry significantly impacts biological activity. For example, the (2S,5S) configuration in related precursors improves binding affinity to enzymes compared to racemic mixtures .

Functional Group Comparisons in Heterocyclic Esters

Table 2: Ester and Heterocyclic Core Variations

| Compound Name | Core Structure | Functional Groups | Biological Relevance | Reference |

|---|---|---|---|---|

| Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate | Pyrimidine | 4-hydroxyl, pyridine substituent | Anticancer activity via kinase inhibition | |

| Ethyl 2-chloropyrimidine-5-carboxylate | Pyrimidine | 2-chloro, 5-ethyl ester | Versatile intermediate for nucleophilic substitution | |

| Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate | Piperidine-thiophene | 5-nitrothiophene, 4-ethyl ester | Enhanced electron-withdrawing effects for reactivity |

Key Insights :

- Unlike pyrimidine-based esters (e.g., ), this compound’s piperidine core offers greater conformational flexibility, which can improve binding to protein targets with deep hydrophobic pockets .

- The chlorine in Ethyl 2-chloropyrimidine-5-carboxylate facilitates cross-coupling reactions, whereas the hydroxyl group in the target compound favors hydrogen bonding .

Stereochemical and Industrial Considerations

This compound’s enantiomeric purity is critical for industrial applications. For instance, its precursor, (2S,5S)-5-hydroxypiperidine-2-carboxylate, is synthesized via lipase-catalyzed resolution, ensuring high enantiomeric excess for pharmaceutical intermediates . Comparatively, non-chiral analogs like Ethyl 5-methylpiperidine-2-carboxylate are cheaper to produce but lack stereospecific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.